叔丁基 4-羟基-4-(硝基甲基)哌啶-1-羧酸酯

描述

Synthesis Analysis

While specific synthesis methods for “Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate” were not found, it’s worth noting that similar compounds have been synthesized through various steps including acylation, sulfonation, and substitution .Molecular Structure Analysis

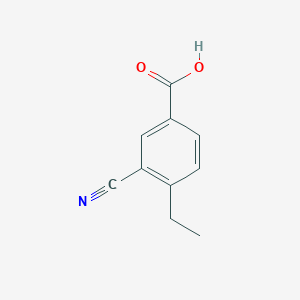

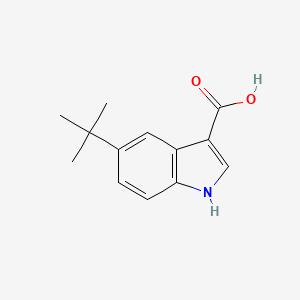

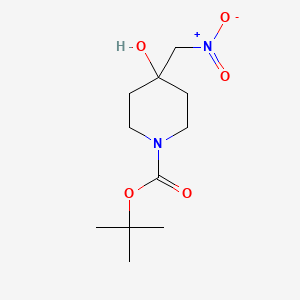

The molecular structure of “Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate” can be represented by the Inchi Code:1S/C11H21NO3/c1-10 (2,3)15-9 (13)12-7-5-11 (4,14)6-8-12/h14H,5-8H2,1-4H3 . Physical And Chemical Properties Analysis

“Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate” is a solid at room temperature . It has a molecular weight of 215.29 . The compound should be stored in a refrigerator .科学研究应用

Synthesis of N-Heterocyclic Alkyl Ethers

Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate: is utilized in the synthesis of N-heterocyclic alkyl ethers . This process involves the Mitsunobu reaction, which is a powerful method for converting alcohols into esters, ethers, and various other compounds. The compound’s stability and reactivity make it an ideal candidate for this type of chemical transformation.

Development of PROTACs

The compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a novel therapeutic approach that targets proteins for degradation. The structural integrity provided by the tert-butyl group is crucial for the proper functioning of PROTAC molecules.

Pharmaceutical Testing

In pharmaceutical testing, Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate is used as a high-quality reference standard to ensure accurate results . Reference standards are essential for the validation of analytical methods and the assurance of the quality of pharmaceutical products.

Organic Synthesis Intermediates

This compound acts as a building block or intermediate in the synthesis of a wide range of organic compounds . These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. Its versatility in forming various functional groups makes it invaluable in organic synthesis.

Inhibitor of β-Secretase and Acetylcholinesterase

Studies have suggested that derivatives of this compound can act as inhibitors of both β-secretase and acetylcholinesterase . This dual inhibition is significant in preventing the aggregation of amyloid-beta peptide and the formation of fibrils, which are associated with Alzheimer’s disease.

Research and Development Use

The compound is restricted to research and development use under the supervision of a technically qualified individual . This highlights its importance in experimental settings, where it is used to explore new chemical reactions and syntheses.

Targeted Protein Degradation

As part of targeted protein degradation strategies, the compound is used to create linkers that connect a ligand for the target protein with a ligand for an E3 ubiquitin ligase . This application is at the forefront of developing new treatments for diseases caused by aberrant protein function.

Chemical Property Studies

The compound’s chemical properties, such as its melting point and molecular weight, are studied to understand its behavior in various conditions . These studies are essential for determining its suitability in different chemical reactions and environments.

安全和危害

The compound is associated with several hazard statements including H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P338+P351) .

属性

IUPAC Name |

tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-10(2,3)18-9(14)12-6-4-11(15,5-7-12)8-13(16)17/h15H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNCHUMJVPZDCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704883 | |

| Record name | tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

819800-93-6 | |

| Record name | tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442387.png)

![[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442390.png)

![Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B1442394.png)